molecular formula C6H12ClNO2 B2998603 (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride CAS No. 2059915-19-2

(1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride

Cat. No. B2998603
M. Wt: 165.62
InChI Key: MHZPDCHHPSIPCP-JEVYUYNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride, abbreviated as MACBH, is a chiral amino acid derivative that can be used in various research applications. It is a versatile compound that has been used in the synthesis of various drugs, as well as in the study of biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.

Starting Materials
Cyclobutane-1-carboxylic acid, Methylamine, Hydrochloric acid, Sodium hydroxide, Methanol, Diethyl ether, Ethyl acetate, Sodium bicarbonate

Reaction
Step 1: Cyclobutane-1-carboxylic acid is reacted with thionyl chloride and methanol to form methyl cyclobutane-1-carboxylate., Step 2: Methyl cyclobutane-1-carboxylate is reacted with methylamine in the presence of sodium hydroxide to form (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid., Step 3: (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid is converted to its hydrochloride salt by reacting it with hydrochloric acid in methanol., Step 4: The hydrochloride salt is isolated by filtration and washed with diethyl ether., Step 5: The isolated hydrochloride salt is dissolved in ethyl acetate and treated with sodium bicarbonate to remove any remaining acid impurities., Step 6: The ethyl acetate layer is separated and the solvent is removed under reduced pressure to yield the final product, (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride.

Mechanism Of Action

The mechanism of action of MACBH is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body and alters their activity. This can lead to changes in biochemical and physiological processes, which can have a variety of effects.

Biochemical And Physiological Effects

MACBH has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been found to have an anti-inflammatory effect, and it has been shown to reduce the production of pro-inflammatory cytokines. Additionally, it has been found to have an analgesic effect, and it has been shown to reduce pain in animal models.

Advantages And Limitations For Lab Experiments

The main advantage of using MACBH in laboratory experiments is that it is a versatile compound that can be used in a variety of research applications. Additionally, it is relatively easy to synthesize, and it can be separated into its enantiomeric forms using chromatographic methods. The main limitation of using MACBH in laboratory experiments is that the mechanism of action is not yet fully understood, so it can be difficult to predict the effects of the compound.

Future Directions

There are a number of potential future directions for research on MACBH. These include further research into the mechanism of action of the compound, as well as research into its effects on other biochemical and physiological processes. Additionally, further research could be conducted into the potential therapeutic applications of the compound, as well as its potential use in drug synthesis. Finally, further research could be conducted into the potential toxicity of the compound, as well as its potential for drug interactions.

Scientific Research Applications

MACBH has been used in various research applications, including the synthesis of various drugs, the study of biochemical and physiological effects, and the study of enzyme inhibition. It has also been used as a chiral building block in the synthesis of other compounds.

properties

IUPAC Name

3-(methylamino)cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-7-5-2-4(3-5)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZPDCHHPSIPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride

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